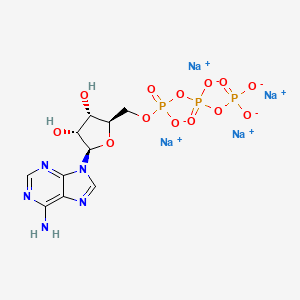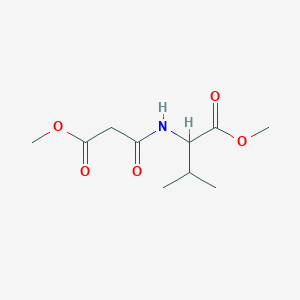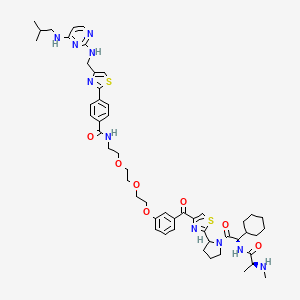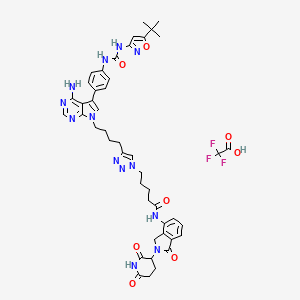![molecular formula C22H32O2 B10832076 (6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AQX-016A is an orally active and potent agonist of SH2 domain-containing inositol phosphatase 1 (SHIP1). This compound can activate recombinant SHIP1 enzyme in vitro and stimulate SHIP1 activity. AQX-016A also inhibits the phosphoinositide 3-kinase pathway and tumor necrosis factor alpha production, making it useful for research into various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
AQX-016A is synthesized through a series of chemical reactions that involve the activation of SHIP1. The synthetic route typically includes the following steps:
Activation of SHIP1: AQX-016A is a structural analog of pelorol, which is three times more potent than the marine natural product pelorol at the same molar concentration.
Reaction Conditions: The compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of AQX-016A involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors to carry out the chemical reactions.
Purification: Employing advanced purification techniques to ensure the compound’s purity.
Quality Control: Implementing stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
AQX-016A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: AQX-016A can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of AQX-016A.
Scientific Research Applications
AQX-016A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of SHIP1 and its effects on the phosphoinositide 3-kinase pathway.
Biology: Investigated for its role in immune cell regulation and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs targeting the phosphoinositide 3-kinase pathway.
Mechanism of Action
AQX-016A exerts its effects by activating SHIP1, a negative regulatory phosphatase in the phosphoinositide 3-kinase pathway. The compound binds to an allosteric activation domain within SHIP1, enhancing its enzyme activity. This activation leads to the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate, reducing intracellular levels of this signaling molecule and inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pelorol: AQX-016A is a structural analog of pelorol, with three times the potency at the same molar concentration.
AQX-MN100: Another structural analog of pelorol, exhibiting greater SHIP1-activating activity than the parent compound.
Uniqueness
AQX-016A is unique due to its high potency and specificity in activating SHIP1. Its ability to inhibit the phosphoinositide 3-kinase pathway and tumor necrosis factor alpha production makes it a valuable tool for research into inflammatory diseases and potential therapeutic applications .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |
InChI |
InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16?,17-,21+,22-/m1/s1 |
InChI Key |
DTFQQAANPRPMBC-CZVICOMLSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1[C@@]3(CCC4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)

![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)


![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)


![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)

![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
